molecular formula C9H11BClNO3 B1419366 (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid CAS No. 850589-47-8

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid

Número de catálogo: B1419366
Número CAS: 850589-47-8
Peso molecular: 227.45 g/mol
Clave InChI: FRYXYHGYFIBOQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid (CAS 850589-47-8) is an aryl boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block, primarily utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds essential for constructing complex organic molecules . Boronic acids, in general, are valued for their stability, low toxicity, and unique mechanism of action as they can act as Lewis acids and form reversible covalent bonds with nucleophiles like hydroxyl groups in target proteins . The chlorodimethylcarbamoyl substitution pattern on the phenyl ring of this reagent may influence its electronic properties and offers a handle for further functionalization, making it a valuable intermediate in the design of potential pharmaceutical candidates . Researchers are exploring boronic acid derivatives for a wide range of therapeutic applications, including as protease inhibitors, antibacterial, and anticancer agents . Handling and Storage: Store under an inert atmosphere at 2-8°C . Hazard Information: May cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) .

Propiedades

IUPAC Name

[3-chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYXYHGYFIBOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657216
Record name [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-47-8
Record name B-[3-Chloro-4-[(dimethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Method Overview:

This approach involves the direct borylation of chlorinated aromatic compounds, specifically targeting the phenyl ring bearing the chloro and carbamoyl substituents.

Key Steps:

  • Starting Material: Chlorinated aromatic compound, such as 3-chloro-4-(dimethylcarbamoyl)phenyl precursor.
  • Borylation Reaction: Utilizes boron reagents like boron trichloride (BCl₃) or boronic esters under catalytic conditions.
  • Catalysts: Strong Lewis acids such as aluminum trichloride (AlCl₃), ferric trichloride (FeCl₃), or aluminum tribromide (AlBr₃) facilitate electrophilic aromatic substitution, introducing the boron moiety.
  • Reaction Conditions: Typically conducted at elevated temperatures (80–120°C) under inert atmospheres (nitrogen or argon), with controlled molar ratios of reactants to optimize yield and minimize by-products.

Process Details:

  • Reaction Setup: Chlorobenzene derivatives are reacted with BCl₃ in the presence of catalysts.
  • Reaction Time: Usually extended to 8–10 hours to ensure complete conversion.
  • Pressure: Maintained at micro-positive pressure (0.01–0.03 MPa).
  • Post-Reaction Treatment: The intermediate boron chlorides are hydrolyzed with strongly acidic ice water (pH 1–2, 0–5°C) to form the boronic acid.

Advantages:

  • Suitable for industrial scale.
  • High selectivity for the boronic acid derivative.
  • Direct route minimizes steps.

Data Table:

Parameter Value Reference
Raw Material Chlorobenzene derivatives Patent CN111004262A
Catalyst AlCl₃, FeCl₃, AlBr₃ Patent CN111004262A
Reaction Temperature 80–120°C Patent CN111004262A
Reaction Time 8–10 hours Patent CN111004262A
Reaction Pressure 0.01–0.03 MPa Patent CN111004262A
Post-treatment Acid hydrolysis with strongly acidic ice water Patent CN111004262A

Preparation via Organometallic Intermediates

Method Overview:

This method involves the formation of organometallic intermediates, such as aryl lithium or magnesium compounds, which then react with boron reagents to form boronic acids.

Key Steps:

  • Formation of Aryl Lithium or Grignard Reagents:
    • Reacting chlorinated aromatic compounds with n-butyl lithium or magnesium in anhydrous solvents like tetrahydrofuran (THF) or glycol dimethyl ether.
  • Reaction Conditions:
    • Temperature control is critical, often between -60°C and -10°C, to prevent side reactions.
  • Addition of Boron Reagents:
    • N-butyl lithium solutions or borate esters are added dropwise to the organometallic intermediate.
  • Hydrolysis:
    • The reaction mixture is then hydrolyzed with water or dilute acid to yield the boronic acid.

Process Details:

  • Temperature Control: Precise temperature regulation (-60°C to -15°C) ensures selectivity.
  • Reaction Duration: Typically 1–2 hours for organometallic formation, followed by hydrolysis.
  • Yield: High, often exceeding 80%, with high purity (>99%).

Advantages:

  • High regioselectivity.
  • Suitable for complex derivatives.

Data Table:

Parameter Value Reference
Organometallic Reagent n-Butyl lithium or magnesium Patent CN102731542A
Solvent Tetrahydrofuran (THF), glycol dimethyl ether Patent CN102731542A
Reaction Temperature -60°C to -10°C Patent CN102731542A
Reaction Time 1–2 hours Patent CN102731542A
Hydrolysis Conditions Dilute acid or water Patent CN102731542A
Yield >80% Patent CN102731542A

Hydrothermal and Solvent-Mediated Routes

Method Overview:

In some industrial processes, solvent-mediated routes involve dissolving precursors in organic solvents such as tetrahydrofuran or methyl tert-butyl ether, followed by controlled addition of boron reagents and subsequent hydrolysis.

Key Steps:

  • Reaction Medium: Organic solvents like tetrahydrofuran (THF) or methyl tert-butyl ether.
  • Reagents: Dibromobenzene or paradibromobenzene with boric acid derivatives.
  • Reaction Conditions:
    • Low temperatures (-40°C to -15°C) during boron addition.
    • Reaction times of 1–2 hours for complete conversion.
  • Post-Reaction Workup: Hydrolysis with water and acidification to precipitate the boronic acid.

Process Details:

Advantages:

  • Suitable for large-scale synthesis.
  • Good control over purity.

Data Table:

Parameter Value Reference
Solvent Tetrahydrofuran, methyl tert-butyl ether Patent CN102731542A
Boron Source Boric acid derivatives or borates Patent CN102731542A
Temperature during addition -40°C to -15°C Patent CN102731542A
Reaction Time 1–2 hours Patent CN102731542A
Post-Reaction Hydrolysis Acidification with dilute HCl Patent CN102731542A

Industrial-Scale Synthesis Considerations

  • Reaction Control: Precise temperature and pressure regulation are essential for safety and yield.
  • Catalyst Choice: Strong Lewis acids like AlCl₃ optimize the electrophilic aromatic substitution.
  • Purification: Post-reaction filtration and recrystallization are standard for obtaining high-purity products.
  • Environmental Factors: Use of greener solvents and minimization of waste are increasingly emphasized.

Summary Table of Preparation Methods

Method Type Key Reagents Main Conditions Advantages
Direct Aromatic Borylation Chlorobenzene derivatives, BCl₃ 80–120°C, 8–10 hrs, inert atmosphere Industrial scalability, high selectivity
Organometallic Route n-Butyl lithium, magnesium, borates -60°C to -10°C, 1–2 hrs High regioselectivity, purity
Solvent-Mediated Hydrolysis Dibromobenzene, boric acid derivatives -40°C to -15°C, 1–2 hrs Suitable for large-scale production

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of substituents significantly impacts boronic acid reactivity. Below is a comparison of key analogs:

Compound Name Substituents Key Properties/Effects Reference
(3-Chloro-4-formylphenyl)boronic acid 3-Cl, 4-CHO Formyl (CHO) is strongly electron-withdrawing; may reduce transmetallation efficiency
3-Chloro-4-(trifluoromethyl)phenylboronic acid 3-Cl, 4-CF₃ CF₃ is highly electron-withdrawing; enhances electrophilicity of boron
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid 3-Cl, 4-butylcarbamoyl Longer alkyl chain increases lipophilicity; may improve membrane permeability
4-Chlorophenyl boronic acid 4-Cl Electron-withdrawing Cl reduces Suzuki coupling efficiency (75% vs. 98% for unsubstituted)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃, CHO) generally reduce reactivity in Suzuki-Miyaura reactions by slowing transmetallation steps .
Enzyme Inhibition
  • HDAC Inhibition: Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) showed potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A .
  • β-Lactamase Inhibition : 1-Amido-2-triazolylethaneboronic acids demonstrate improved β-lactamase inhibition (Ki values) compared to phenyl-substituted analogs, highlighting the role of heterocyclic substituents .
Antiproliferative Effects
  • Cytotoxicity : Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) exhibit potent antiproliferative activity . The dimethylcarbamoyl group in the target compound may modulate solubility and cellular uptake, though precipitation issues (as seen in [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) could limit bioavailability .

Physicochemical Properties

Solubility and Lipophilicity
  • Hydrogen-Bonding Capacity : The dimethylcarbamoyl group may enhance aqueous solubility compared to purely hydrophobic substituents (e.g., benzyloxy or trifluoromethyl) .
  • Lipophilicity: Analogous compounds like (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid (C₁₁H₁₅BClNO₃) have higher molecular weights and increased lipophilicity, favoring membrane permeability .
Stability and Oxidation
  • Boronic esters with pinacol or neopentyl glycol diols exhibit variable oxidation rates (5–27 minutes for 50% conversion to phenol), influenced by diol affinity . The dimethylcarbamoyl group in the target compound may stabilize the boronic acid via resonance or steric effects, though direct data are lacking.

Actividad Biológica

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biological molecules. The molecular formula is C10_{10}H12_{12}ClBNO2_2, and it has a molecular weight of 229.47 g/mol. Its unique structure allows it to interact with various biological targets, making it a versatile compound in drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : Boronic acids are known to inhibit the proteasome, an essential component for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins that control cell cycle progression and apoptosis, making it a potential candidate for cancer therapy .
  • Antibacterial Activity : The compound exhibits antibacterial properties by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. It forms stable complexes with these enzymes, thereby restoring the efficacy of existing antibiotics against resistant strains .
  • Antiviral Activity : Research indicates that boronic acids can act as competitive inhibitors of viral proteases, enhancing their potential as antiviral agents. For instance, derivatives have shown effectiveness against HIV-1 protease with significantly improved binding affinities compared to traditional inhibitors .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity IC50_{50} Mechanism Reference
Proteasome Inhibition8.21 nMInhibits cell cycle progression at G2/M phase
Antibacterial0.004 µMBinds to β-lactamases, restoring antibiotic efficacy
Antiviral (HIV-1)0.5 pMCompetitive inhibitor of viral protease

Case Study 1: Cancer Therapy

In a study investigating the effects of boronic acid derivatives on cancer cell lines, this compound was shown to significantly inhibit cell proliferation in U266 multiple myeloma cells by inducing apoptosis through proteasome inhibition. The compound's IC50_{50} value was determined at 8.21 nM, indicating potent activity against this cancer type .

Case Study 2: Antibiotic Resistance

A recent investigation focused on the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that at concentrations as low as 0.004 µM, the compound effectively inhibited β-lactamase activity, thereby enhancing the effectiveness of β-lactam antibiotics in resistant bacterial strains .

Q & A

Q. What are the recommended synthetic strategies and analytical techniques for preparing and characterizing (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid?

Methodological Answer: Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

  • Substitution reactions to introduce the dimethylcarbamoyl group at the 4-position, followed by chlorination at the 3-position.
  • Boronation via Miyaura borylation (e.g., using Pd catalysts and bis(pinacolato)diboron) .
    For structural confirmation:
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and boronic acid proton signals.
  • X-ray crystallography (using software like ORTEP-III) for unambiguous stereochemical assignment .
    Key Considerations: Monitor boronic acid stability during purification (e.g., avoid protic solvents that promote dehydration).

Q. How does the dimethylcarbamoyl group influence solubility and reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Solubility: The polar dimethylcarbamoyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions.
  • Electronic Effects: The electron-withdrawing carbamoyl group reduces electron density at the boronic acid, potentially slowing transmetallation in Pd-catalyzed couplings. Optimize by:
    • Using stronger bases (e.g., K₂CO₃) to activate the boronic acid .
    • Screening Pd ligands (e.g., SPhos, XPhos) to improve catalytic efficiency .
      Experimental Design: Compare coupling yields with/without the carbamoyl group to isolate its electronic contribution.

Advanced Research Questions

Q. What methodologies quantify the oxidative stability of this boronic acid under physiological conditions?

Methodological Answer:

  • Hydrogen Peroxide Assay: Expose the compound to H₂O₂ (1–5 mM) and monitor boronic acid → phenol conversion via:
    • ¹H NMR to track aromatic proton shifts .
    • HPLC-MS to quantify degradation products .
  • Comparative Studies: Benchmark against boronic esters (e.g., pinacol esters) to assess hydrolytic vs. oxidative stability .
    Data Interpretation: Calculate half-life (t₁/₂) under varying pH and ROS concentrations to model in vivo stability.

Q. How can the dimethylcarbamoyl moiety be leveraged in stimuli-responsive drug delivery systems?

Methodological Answer:

  • Glucose Sensitivity: The carbamoyl group may modulate interactions with polyols (e.g., glucose) via dynamic covalent bonding.
    • Hydrogel Design: Incorporate the boronic acid into polymers and measure swelling/contraction in response to glucose (e.g., rheometry, fluorescence tagging) .
  • pH-Responsive Release: Test drug release kinetics in buffers mimicking physiological (pH 7.4) vs. acidic (e.g., tumor microenvironment, pH 5.5) conditions .
    Advanced Analysis: Use isothermal titration calorimetry (ITC) to quantify binding affinity between the boronic acid and target polyols.

Q. What structural-activity relationship (SAR) approaches evaluate its potential as a tubulin polymerization inhibitor?

Methodological Answer:

  • In Vitro Tubulin Assays: Compare inhibition rates (IC₅₀) of the compound vs. combretastatin analogs using:
    • Spectrophotometry to monitor microtubule assembly/disassembly .
    • Cell Viability Assays (e.g., MTT) on cancer cell lines (e.g., Jurkat, MEC1) to correlate tubulin inhibition with apoptosis .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to assess interactions between the carbamoyl group and tubulin’s colchicine-binding site .
    Data Contradictions: If activity diverges from combretastatin analogs, investigate off-target effects via kinome profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.